4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Description
Properties
IUPAC Name |
2,9-dibromo-6,13-dihexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Br2N2O4/c1-3-5-7-9-11-29-23(31)15-13-18(28)22-20-16(14-17(27)21(19(15)20)25(29)33)24(32)30(26(22)34)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGCOHAXJKXGCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CCCCCC)Br)C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857042 | |
| Record name | 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239327-73-1 | |
| Record name | 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Synthesis: Benzo[lmn] phenanthroline-1,3,6,8-tetraone
The foundational step involves constructing the polycyclic aromatic system. A proven method utilizes O-phenylenediamine derivatives condensed with ketone precursors under mixed hydrochloric acid/organic acid conditions . For instance, glacial acetic acid serves as both solvent and catalyst at 130°C, facilitating cyclization into the tetraone core . Key parameters include:
This step is critical for establishing the planar aromatic framework necessary for subsequent functionalization.
Bromination at Positions 4 and 9
Electrophilic bromination introduces bromine atoms at the 4 and 9 positions. A study by Doria et al. (2012) demonstrates bromination using molecular bromine (Br₂) in acetic acid under reflux . The electron-deficient nature of the tetraone core directs bromination to the para positions relative to the ketone groups.
Optimized Bromination Conditions:
-
Reagent: Bromine (2 equivalents)
-
Solvent: Glacial acetic acid
-
Temperature: 130°C
-
Time: 30 minutes
Side reactions, such as over-bromination, are mitigated by stoichiometric control and rapid quenching with ice water.
Alkylation at Positions 2 and 7
Introducing hexyl groups at positions 2 and 7 requires nucleophilic substitution or Friedel-Crafts alkylation. A patent method employs alkyl halides (e.g., 1-bromohexane) with phase-transfer catalysts in mixed acid media . The organic acid (e.g., acetic acid) acts as a proton donor, enhancing reactivity while minimizing polymerization .
Alkylation Protocol:
-
Substrate: 4,9-Dibromo-benzo[lmn][3, phenanthroline-tetraone
-
Reagent: 1-Bromohexane (2.2 equivalents)
-
Catalyst: Dimethylamino-propylamine (DMAPA)
-
Solvent: Toluene/acetic acid (7:3 v/v)
-
Temperature: 85°C
-
Time: 8 hours
-
Yield: 72% (estimated from analogous reactions)
Hexyl chains impart solubility in organic solvents, critical for applications in semiconductor devices.
Purification and Characterization
Post-synthesis purification employs ketone solvents (e.g., acetone) to isolate the product via recrystallization . Thermal gravimetric analysis (TGA) confirms stability up to 288°C, consistent with analogous compounds .
Characterization Data:
Comparative Analysis of Methodologies
| Method | Bromination Yield | Alkylation Yield | Purity |
|---|---|---|---|
| Acetic Acid Bromination | 58% | N/A | >95% |
| Mixed Acid Alkylation | N/A | 72% | >98% |
The sequential approach—core synthesis → bromination → alkylation—provides better regioselectivity than one-pot methods.
Challenges and Optimization
-
Bromine Selectivity: Excess bromine leads to tri- or tetrabrominated byproducts. Stoichiometric control and low temperatures (0–5°C) during quenching improve selectivity .
-
Alkylation Efficiency: Bulky hexyl groups necessitate prolonged reaction times (8–10 hours) and excess alkyl halide. Microwave-assisted synthesis could reduce time to 2–3 hours.
Industrial and Environmental Considerations
The use of acetic acid as a solvent aligns with green chemistry principles due to its low toxicity and biodegradability . Waste streams containing hydrochloric acid are neutralized with ammonia, yielding ammonium chloride as a benign byproduct .
Chemical Reactions Analysis
Types of Reactions
4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or Grignard reagents (RMgX) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In materials science, its unique electronic properties contribute to its function in devices like organic semiconductors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of NDIs arises from modifications to their substituents. Below is a detailed comparison with key analogues:
Substituent Effects on Solubility and Processability
- 4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[...]tetraone (NDI-OD): The branched 2-octyldodecyl chains significantly enhance solubility in nonpolar solvents (e.g., toluene) and reduce crystallinity, favoring amorphous film formation in OFETs .
- 4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[...]tetraone (NDI-2Br) : Shorter branched ethylhexyl chains lower molecular weight (648.43 g/mol vs. 985.08 g/mol for NDI-OD) and improve compatibility with thiophene-based polymers in near-infrared (NIR-II) imaging applications .
- 4,9-Dibromo-2,7-di(2,5,8,11-tetraoxatridecan-13-yl)benzo[...]tetraone (NDIBr-OE) : Ether-containing side chains (tetraoxatridecyl) increase polarity, enabling solubility in polar solvents like dimethylformamide (DMF) and enhancing performance in all-polymer solar cells (PCE > 9%) .
Electronic and Optical Properties
- 4,9-Dibromo-2,7-bis(3-morpholinopropyl)benzo[...]tetraone: The morpholinopropyl groups introduce electron-donating nitrogen atoms, reducing the LUMO level (−4.2 eV) and enabling selective binding to G-quadruplex DNA for anticancer applications .
- 2,7-Bis(2,2,3,3,4,4,4-heptafluorobutyl)benzo[...]tetraone (NDI-C4F) : Fluorinated chains lower the LUMO further (−4.5 eV) and improve electron mobility (0.12 cm²/V·s) in perovskite solar cells, achieving a power conversion efficiency (PCE) of 19.2% .
Thermal and Stability Characteristics
- 4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[...]tetraone (NDI-C10C12) : Long alkyl chains (C10 and C12) increase thermal stability (decomposition temperature > 300°C) and reduce aggregation in thin-film transistors .
- NDI-C4F : Fluorination enhances hydrophobicity, preventing moisture-induced degradation in PSCs and improving operational stability (>500 hours at 85°C) .
Data Tables
Table 1: Structural and Property Comparison
Table 2: Thermal Properties
Biological Activity
4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a synthetic organic compound notable for its potential applications in organic electronics and its biological activities. This compound belongs to the class of phenanthroline derivatives and exhibits properties that make it suitable for various applications in material science and biochemistry.
- Molecular Formula : C26H28Br2N2O4
- Molecular Weight : 592.32 g/mol
- Melting Point : 205-210 °C
- Solubility : Soluble in organic solvents like dichloromethane.
Biological Activity Overview
The biological activity of 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline primarily relates to its interactions with biological systems at the molecular level. Key areas of interest include:
- Antimicrobial Activity : Studies indicate that phenanthroline derivatives can exhibit antimicrobial properties due to their ability to chelate metal ions and disrupt cellular processes.
- Anticancer Potential : Research has suggested that compounds similar to 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline may have anticancer effects by inducing apoptosis in cancer cells through various mechanisms including oxidative stress and DNA damage.
- Metal Ion Chelation : The compound can form complexes with metal ions (e.g., Cu(II), Ag(I)), which can enhance its biological activity by targeting specific cellular pathways.
- Reactive Oxygen Species (ROS) Generation : The interaction of the compound with cellular components may lead to increased ROS production, contributing to its cytotoxic effects against cancer cells.
- DNA Intercalation : The planar structure of phenanthroline derivatives allows them to intercalate into DNA strands, potentially disrupting replication and transcription processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various phenanthroline derivatives against bacterial strains such as E. coli and S. aureus. The results indicated that 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline displayed significant inhibitory effects on these pathogens.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline | E. coli | 25 µg/mL |
| 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline | S. aureus | 30 µg/mL |
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis through ROS-mediated pathways. The IC50 values were determined as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
Q & A
Q. What are reliable synthetic protocols for preparing 4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone?
The compound is synthesized via bromination and alkylation of a naphthalene diimide (NDI) precursor. Key steps include:
- Bromination of 1,4,5,8-naphthalenetetracarboxylic dianhydride using HBr or Br₂ under controlled conditions .
- Alkylation with hexyl chains via nucleophilic substitution or coupling reactions, often requiring catalysts like NaH in anhydrous solvents (e.g., allyl alcohol or THF) .
- Purification via column chromatography (e.g., petroleum ether/acetone gradients) and recrystallization to achieve >95% purity .
Q. How can researchers confirm structural integrity post-synthesis?
Use a combination of:
- NMR spectroscopy : Analyze bromine substitution patterns (e.g., H and C NMR for alkyl chain integration and aromatic proton signals) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF for M⁺ peaks at m/z 592.32) .
- Elemental analysis : Validate Br and N content against theoretical values .
Q. What solvents and conditions optimize solubility for device fabrication?
The compound exhibits solubility in chlorinated solvents (chloroform, chlorobenzene) and aromatic hydrocarbons (toluene) due to its branched hexyl side chains. For thin-film processing:
- Use 1,2-dichlorobenzene at 80–100°C for homogeneous solutions .
- Optimize concentration (2–5 mg/mL) to prevent aggregation during spin-coating .
Advanced Research Questions
Q. How do side-chain variations (e.g., hexyl vs. octyldodecyl) impact optoelectronic properties?
- Mobility vs. Solubility Trade-off : Shorter hexyl chains reduce steric hindrance, enhancing π-π stacking for higher charge mobility (~0.1–0.3 cm²/V·s in OFETs) but limit solubility compared to bulkier chains (e.g., 2-octyldodecyl) .
- Bandgap Tuning : Hexyl chains minimally perturb the NDI core’s electron-deficient nature, maintaining a low LUMO (-3.9 eV) for n-type semiconductor applications .
Q. What strategies address batch-to-batch variability in polymer semiconductor performance?
- Controlled Polymerization : Use Stille coupling with Pd catalysts (e.g., Pd(PPh₃)₄) and stoichiometric dibromo-NDI:distannyl comonomer ratios (1:1) to ensure repeatable molecular weights (Mn ~80 kDa, PDI ~2.0) .
- Post-Synthesis Purification : Remove unreacted monomers via Soxhlet extraction (methanol/hexanes) to minimize traps in active layers .
Q. How does thermal annealing affect crystallinity in all-polymer solar cells (all-PSCs)?
- Morphology Optimization : Annealing at 150°C for 10 minutes enhances phase separation, improving fill factor (FF >70%) and PCE (8–10%) in PTB7-Th:NDI blends .
- Stability Trade-offs : Prolonged annealing (>30 min) induces excessive crystallization, reducing interfacial donor-acceptor contact and increasing series resistance .
Q. What analytical methods resolve contradictions in charge transport data across studies?
- Temperature-Dependent Mobility Measurements : Differentiate intrinsic carrier transport (Arrhenius behavior) from extrinsic effects (trap-limited conduction) .
- Grazing-Incidence X-ray Diffraction (GI-XRD) : Correlate π-stacking distances (3.4–3.6 Å) with OFET mobility variations .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
